N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride

Catalog No.
S523939
CAS No.
307002-71-7
M.F
C17H22N2O3
M. Wt
302.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxami...

CAS Number

307002-71-7

Product Name

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride

IUPAC Name

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

InChI

InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20)

InChI Key

KUJQEQAVMNFFAO-UHFFFAOYSA-N

SMILES

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl

Solubility

Soluble in DMSO

Synonyms

CL82198, N-(4-(4-morpholinyl)butyl)-2-benzofurancarboxamide

Canonical SMILES

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2

Description

The exact mass of the compound CL 82198 hydrochloride is 302.163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 727677. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CL-82198 hydrochloride is a small molecule specifically designed to inhibit the activity of matrix metalloproteinase-13 (MMP-13) []. MMPs are a group of enzymes involved in breaking down components of the extracellular matrix, the network that provides structural support to tissues. While MMP activity is crucial for normal physiological processes like wound healing and tissue remodeling, excessive or uncontrolled MMP activity can contribute to various pathological conditions [].

Inhibitory Properties and Selectivity

Studies have shown CL-82198 hydrochloride to be a potent and selective inhibitor of MMP-13. In vitro experiments demonstrated that it inhibited MMP-13 activity by 89% at a concentration of 10 μg/mL, while exhibiting no significant activity against other MMPs like MMP-1, MMP-9, or the related enzyme TACE (tumor necrosis factor-alpha converting enzyme) []. This selectivity is attributed to CL-82198 hydrochloride's ability to bind within the S1' pocket of MMP-13, a specific binding site crucial for enzyme activity [].

Potential Research Applications

The selective inhibition of MMP-13 by CL-82198 hydrochloride makes it a valuable tool for scientific research in various areas:

  • Understanding MMP-13 function

    By selectively blocking MMP-13 activity, researchers can investigate its specific role in various biological processes, including cartilage degradation in osteoarthritis, progression of certain cancers, and neurodegenerative diseases [, ].

  • Disease modeling

    CL-82198 hydrochloride can be used to develop in vitro and in vivo models of diseases associated with excessive MMP-13 activity. This allows scientists to study disease progression and test potential therapeutic strategies targeting MMP-13 [].

  • Drug discovery

    The ability of CL-82198 hydrochloride to inhibit MMP-13 makes it a lead compound for developing new drugs for treating conditions where MMP-13 activity is a contributing factor. By studying its mechanism of action and chemical structure, researchers can develop more potent and specific MMP-13 inhibitors for therapeutic use [].

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride has the molecular formula C17H23ClN2O3 and a molecular weight of approximately 338.83 g/mol. Its structure features a benzofuran moiety linked to a morpholine group via a butyl chain, which contributes to its pharmacological properties. The compound is classified as a hydrochloride salt, enhancing its solubility in aqueous environments .

CL-82198 hydrochloride acts as a selective inhibitor of MMP-13. It binds to the enzyme's S1' pocket, preventing the natural substrate from binding and subsequent cleavage. This inhibition reduces the degradation of cartilage, a key feature of OA [].

Studies have shown that CL-82198 hydrochloride effectively inhibits MMP-13 activity in vitro and demonstrates minimal inhibitory effects on other MMPs, highlighting its selectivity [, ].

As CL-82198 hydrochloride is still under development, information on its safety profile in humans is not available. In vitro studies suggest no significant cytotoxicity []. However, further research is needed to determine its safety and potential side effects before clinical trials can begin.

Typical for amides and heterocycles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Substitution Reactions: The morpholine ring can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms that can act as nucleophiles.
  • Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride has demonstrated selective inhibition of matrix metalloproteinase-13 (MMP-13), which is implicated in various pathological conditions including arthritis and cancer metastasis. In vitro studies have shown that it inhibits MMP-13 activity without significantly affecting other related enzymes such as MMP-1 and MMP-9 . This selectivity suggests potential therapeutic applications in diseases where MMP-13 plays a critical role.

Several synthetic routes have been developed for producing N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride. Notable methods include:

  • Direct Amide Formation: The reaction of 1-benzofuran-2-carboxylic acid with 4-morpholinobutylamine under coupling conditions (such as using EDC or DCC) leads to the formation of the desired amide.
  • Intermediate Synthesis: Starting from benzofuran derivatives, various intermediates can be synthesized before final conversion into the hydrochloride salt through acidification .

The primary application of N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride lies in its role as a selective inhibitor of MMP-13, making it a candidate for therapeutic development in:

  • Anti-inflammatory Treatments: Targeting diseases characterized by excessive MMP activity.
  • Cancer Therapy: Inhibiting tumor invasion and metastasis by modulating extracellular matrix degradation.

Interaction studies have shown that N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride interacts specifically with MMP-13 through binding within its active site. NMR binding studies revealed that it occupies the S1’ pocket of MMP-13, which is crucial for its selectivity against other metalloproteinases . These interactions highlight its potential for further optimization and development into therapeutic agents.

Several compounds share structural similarities with N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberKey Features
6-hydroxy-3-methyl-7-morpholin-4-ylmethyl-benzofuran25157-54-4Hydroxy group enhances solubility
N-(4-piperidinobutyl)-1-benzofuran-2-carboxamide1188890-36-XPiperidine ring instead of morpholine
N-(3-morpholinopropyl)-1-benzofuran-2-carboxamide1188890-XShorter propyl chain

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride stands out due to its selective inhibition profile against MMPs, particularly MMP-13, which may not be observed in other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

302.16304257 g/mol

Monoisotopic Mass

302.16304257 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Matrix Metalloproteinase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

307002-71-7

Dates

Modify: 2023-08-15
1: Wang M, Sampson ER, Jin H, Li J, Ke QH, Im HJ, Chen D. MMP13 is a critical target gene during the progression of osteoarthritis. Arthritis Res Ther. 2013 Jan 8;15(1):R5. doi: 10.1186/ar4133. PubMed PMID: 23298463; PubMed Central PMCID: PMC3672752.

Explore Compound Types